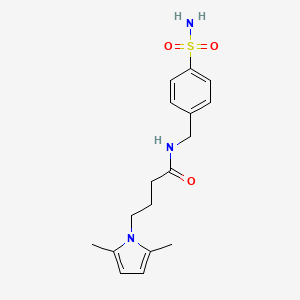
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide, also known as DMPB, is a novel sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide involves the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines and chemokines. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been found to inhibit the formation of new blood vessels in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide in lab experiments is its high purity and high yield. This ensures that the results obtained from the experiments are reliable and reproducible. Another advantage is its versatility, as it has been shown to have multiple applications in scientific research. However, one limitation of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide. One potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a therapeutic agent for cancer, either as a standalone treatment or in combination with other drugs. Additionally, further research could be conducted to elucidate the precise mechanisms of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide and to identify potential targets for its use in scientific research.
Synthesis Methods
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide involves the reaction of 2,5-dimethyl-1H-pyrrole with 4-chlorobenzylamine to form an intermediate, which is then reacted with butanoyl chloride and sodium sulfite to yield the final product. The synthesis process has been optimized to yield high purity and high yield of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide.
Scientific Research Applications
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has also been found to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells. In addition, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-[(4-sulfamoylphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-5-6-14(2)20(13)11-3-4-17(21)19-12-15-7-9-16(10-8-15)24(18,22)23/h5-10H,3-4,11-12H2,1-2H3,(H,19,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDGLKFFDJERIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3002840.png)
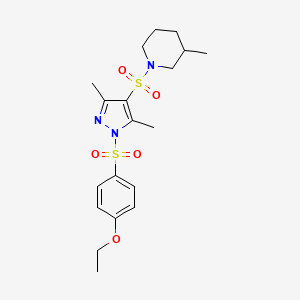
![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)
![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3002849.png)

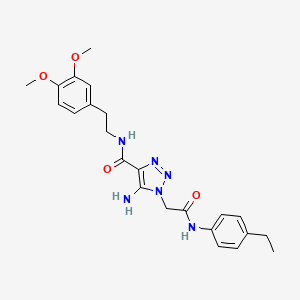
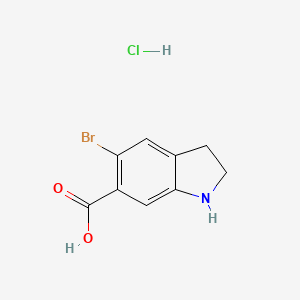
![5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3002855.png)
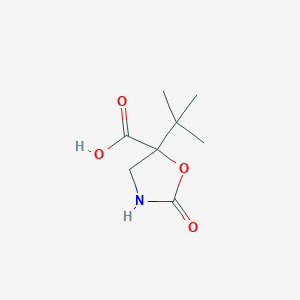
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)

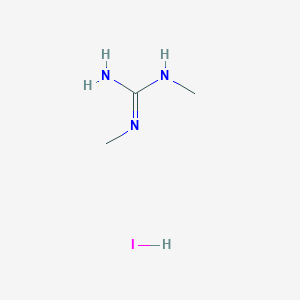
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)
